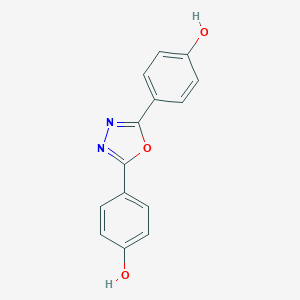

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-11-5-1-9(2-6-11)13-15-16-14(19-13)10-3-7-12(18)8-4-10/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINSWEOIXQQWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418686 | |

| Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10600-83-6 | |

| Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Bis 4 Hydroxyphenyl 1,3,4 Oxadiazole and Its Analogues

Classical and Modern Synthetic Routes to 1,3,4-Oxadiazole (B1194373) Ring Systems

The construction of the 1,3,4-oxadiazole ring can be achieved through various synthetic pathways, ranging from traditional cyclization reactions to more contemporary microwave-assisted and solvent-free protocols.

Cyclization Reactions from Hydrazide Precursors

A predominant and well-established method for synthesizing 1,3,4-oxadiazoles involves the cyclization of hydrazide derivatives. This approach typically utilizes acid hydrazides or 1,2-diacylhydrazines as key precursors. nih.gov The direct cyclization of 1,2-diacylhydrazines can be accomplished using a variety of dehydrating agents. nih.gov Common reagents employed for this transformation include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov

Another common route involves the reaction of acid hydrazides with carboxylic acids or their derivatives, such as acid chlorides. nih.govijper.org For instance, the condensation of monoarylhydrazides with acid chlorides, sometimes under microwave heating, provides an efficient one-pot procedure for generating 2,5-disubstituted-1,3,4-oxadiazoles. nih.govjchemrev.com This method often proceeds with good to excellent yields and can be accelerated without the need for additional acid catalysts or dehydrating agents. nih.govjchemrev.com

The versatility of this approach is further demonstrated by the synthesis of 2-amino-1,3,4-oxadiazoles from acylsemicarbazides or acylthiosemicarbazides. nih.gov The use of tosyl chloride has been reported to effectively mediate this cyclization. nih.gov

Table 1: Selected Dehydrating Agents for Cyclization of Diacylhydrazines

| Dehydrating Agent | Reference |

|---|---|

| Phosphorus oxychloride (POCl₃) | nih.gov |

| Thionyl chloride (SOCl₂) | nih.gov |

| Polyphosphoric acid (PPA) | nih.gov |

| Triflic anhydride | nih.gov |

| Silica-supported dichlorophosphate | nih.gov |

Oxidative Cyclization Approaches

Oxidative cyclization of N-acylhydrazones presents an alternative and powerful strategy for the synthesis of 1,3,4-oxadiazoles. mdpi.comjchemrev.com This method involves the intramolecular cyclization of an N-acylhydrazone intermediate, which is typically formed by the condensation of an acid hydrazide with an aldehyde. nih.govjchemrev.com A variety of oxidizing agents have been successfully employed to facilitate this transformation.

Commonly used oxidants include halogens like bromine and iodine, often in the presence of a base such as potassium carbonate. nih.govmdpi.comjchemrev.com Other effective oxidizing agents include ceric ammonium nitrate (CAN), potassium permanganate (KMnO₄), lead dioxide (PbO₂), and chloramine-T. nih.govmdpi.com Hypervalent iodine reagents, such as Dess-Martin periodinane, have also proven to be efficient for this purpose. mdpi.comrsc.org

The reaction conditions for oxidative cyclization are often mild, and the methodology is compatible with a wide range of functional groups. rsc.org For example, a metal-free domino protocol using molecular iodine has been developed for the one-pot synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. jchemrev.comorganic-chemistry.org

Table 2: Common Oxidizing Agents for the Cyclization of N-Acylhydrazones

| Oxidizing Agent | Reference |

|---|---|

| Iodine (I₂) | mdpi.comjchemrev.com |

| Bromine (Br₂) | mdpi.com |

| Ceric Ammonium Nitrate (CAN) | mdpi.com |

| Potassium Permanganate (KMnO₄) | mdpi.com |

| Chloramine-T | nih.govmdpi.com |

| Dess-Martin Periodinane | rsc.org |

Microwave-Assisted Synthesis Techniques

The application of microwave irradiation has significantly advanced the synthesis of 1,3,4-oxadiazoles by offering numerous advantages over conventional heating methods. nih.govwjarr.comjyoungpharm.org These benefits include dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. wjarr.com Microwave-assisted synthesis is considered an environmentally friendly or "green" chemistry approach. wjarr.com

This technique has been successfully applied to various synthetic routes for 1,3,4-oxadiazoles, including the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. nih.gov For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines using silica-supported dichlorophosphate can be efficiently carried out under microwave irradiation in a solvent-free medium. nih.gov Similarly, the oxidative cyclization of N-acylhydrazones with chloramine-T is amenable to microwave-assisted conditions. nih.gov

The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. jyoungpharm.org

Solvent-Free Synthetic Protocols

Solvent-free or "solid-state" reaction conditions represent another advancement in the green synthesis of 1,3,4-oxadiazoles. nih.gov These protocols minimize or eliminate the use of volatile and often hazardous organic solvents, thereby reducing environmental impact and simplifying product purification. nih.gov

Solvent-free conditions are frequently coupled with microwave-assisted synthesis. nih.gov For example, the condensation of acyl hydrazides with orthoesters can be catalyzed by γ-Alumina under solvent-free conditions at elevated temperatures. researchgate.net Another reported solvent-free method involves the synthesis of 1,3,4-oxadiazoles from the reaction of carboxylic acids and hydrazine or acid hydrazides using acidic alumina or montmorillonite K10 clay as a catalyst under microwave irradiation. researchgate.net

These solvent-free approaches are not only environmentally benign but can also lead to higher yields and shorter reaction times compared to their solvent-based counterparts. nih.gov

Specific Synthesis of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole and its Precursors

The synthesis of the target compound, this compound, involves the strategic incorporation of the 4-hydroxyphenyl moieties onto the 1,3,4-oxadiazole core.

Strategies for Introducing Hydroxyphenyl Moieties

A direct and effective method for the synthesis of this compound involves the reaction of 4-hydroxybenzoic hydrazide with a suitable precursor that can provide the second 4-hydroxyphenyl group and facilitate the cyclization to the oxadiazole ring. prepchem.com

One documented procedure utilizes the reaction of 4-hydroxybenzoic hydrazide with phenyl-4-hydroxybenzoate. prepchem.com In this high-temperature condensation reaction, the solids are melted, and phenol (B47542) is evolved and removed by distillation. prepchem.com The subsequent solidification and further heating under a nitrogen atmosphere lead to the formation of the desired product. prepchem.com The crude product can then be purified by pulverization, washing with a solvent like methanol, and recrystallization from a suitable solvent system such as N,N-dimethylacetamide and water. prepchem.com This synthesis yields a white solid with a high melting point. prepchem.com

An alternative approach for synthesizing related structures, such as 2,5-diaryl substituted 1,3,4-oxadiazoles bearing phenol groups, involves reacting aryl hydrazides with a substituted benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov This general strategy can be adapted for the synthesis of this compound by using 4-hydroxybenzoic acid and 4-hydroxybenzoic hydrazide as the starting materials.

Derivatization of the Hydroxyl Groups in this compound

The presence of two hydroxyl groups in this compound offers valuable opportunities for structural modification through derivatization. These phenolic hydroxyls can be converted into ethers and esters to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and biological activity.

While specific literature detailing the etherification and esterification of this compound is not abundant, the synthesis of analogous structures provides strong evidence for the feasibility of these transformations. For instance, the synthesis of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole and other alkoxy-substituted analogues is well-documented, suggesting that the hydroxyl groups of the parent compound can be readily alkylated under standard Williamson ether synthesis conditions. This would typically involve the reaction of the di-phenoxide, generated by treating this compound with a suitable base (e.g., sodium hydride, potassium carbonate), with an alkyl halide.

Similarly, esterification can be achieved by reacting the hydroxyl groups with acyl chlorides or acid anhydrides in the presence of a base catalyst. The synthesis of various (4-acyloxyphenyl)-linked 1,3,4-oxadiazole derivatives has been reported, indicating that this is a viable synthetic route for modifying the subject compound.

These derivatization strategies are crucial for creating a library of compounds with potentially enhanced biological activities or improved pharmacokinetic profiles. The table below summarizes the potential derivatization reactions of the hydroxyl groups.

| Reaction Type | Reagents and Conditions | Potential Product |

| Etherification | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | 2,5-Bis(4-alkoxyphenyl)-1,3,4-oxadiazole |

| Esterification | Acyl chloride or Acid anhydride (e.g., Acetyl chloride, Acetic anhydride), Base (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM, THF) | 2,5-Bis(4-acyloxyphenyl)-1,3,4-oxadiazole |

Functionalization and Structural Modification at the 2,5-Positions of the 1,3,4-Oxadiazole Ring

Introduction of Aryl and Alkyl Substituents

The synthesis of 2,5-diaryl and 2,5-dialkyl-1,3,4-oxadiazoles is a cornerstone of oxadiazole chemistry. Numerous methods have been developed for this purpose, which can be broadly categorized into cyclization reactions of acyclic precursors and post-synthetic modification of a pre-formed oxadiazole ring.

Cyclization Methods:

The most common approach to synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. semanticscholar.org These precursors can be prepared by reacting a hydrazide with an acyl chloride. For the synthesis of unsymmetrical 2,5-disubstituted oxadiazoles (B1248032), a mono-acylhydrazide can be reacted with a different acylating agent. A variety of dehydrating agents can be employed for the cyclization step, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA). nih.gov

Another prevalent method is the oxidative cyclization of N-acylhydrazones, which are typically formed from the condensation of an aldehyde with a hydrazide. semanticscholar.org Various oxidizing agents, such as bromine, potassium permanganate, and iodine, can facilitate this transformation. nih.govproquest.com

Post-Synthetic Functionalization:

Direct C-H functionalization of a pre-formed 2-substituted-1,3,4-oxadiazole offers a more convergent approach to unsymmetrical derivatives. This strategy avoids the need to synthesize different diacylhydrazine or acylhydrazone precursors for each target molecule. Palladium- and copper-catalyzed cross-coupling reactions are widely used for the direct arylation of the C-H bond at the 5-position of a 2-aryl-1,3,4-oxadiazole. researchgate.net These reactions typically employ aryl halides (iodides, bromides, or chlorides) as the coupling partners. researchgate.netidaampublications.in

The introduction of alkyl groups can be achieved through similar synthetic strategies, starting from alkyl-containing carboxylic acids, aldehydes, or using alkyl halides in cross-coupling reactions, although this is less common than arylation. The synthesis of symmetrical 2,5-dialkyl-1,3,4-oxadiazoles has been achieved through the cyclization of N,N'-diacylhydrazines derived from aliphatic acid chlorides. nih.gov

The following table provides a summary of key synthetic methods for introducing aryl and alkyl substituents.

| Method | Precursor(s) | Key Reagents | Product Type |

| Cyclodehydration | 1,2-Diacylhydrazine | POCl₃, SOCl₂, PPA | Symmetrical or Unsymmetrical 2,5-Disubstituted |

| Oxidative Cyclization | N-Acylhydrazone | I₂, KMnO₄, Br₂ | Symmetrical or Unsymmetrical 2,5-Disubstituted |

| Direct C-H Arylation | 2-Substituted-1,3,4-oxadiazole, Aryl halide | Pd or Cu catalyst, Base | Unsymmetrical 2,5-Diaryl |

Heterocyclic Ring Fusion and Hybridization Strategies

To explore novel chemical space and potentially discover compounds with enhanced biological activities, the 1,3,4-oxadiazole ring can be fused with other heterocyclic systems or incorporated into hybrid molecules.

Ring Fusion:

A common strategy involves the synthesis of semanticscholar.orgnih.govjyoungpharm.orgtriazolo[3,4-b] semanticscholar.orgjyoungpharm.orgwjarr.comoxadiazoles. This is typically achieved by starting with a 2-amino-5-substituted-1,3,4-oxadiazole, which can then be cyclized with various reagents to form the fused triazole ring. uobaghdad.edu.iqresearchgate.net For example, reaction with carbon disulfide can lead to the formation of a triazolo-oxadiazole thione. uobaghdad.edu.iq

Hybridization:

Hybrid molecules are designed by covalently linking two or more different pharmacophores to create a single molecule with potentially synergistic or additive biological effects. The 1,3,4-oxadiazole moiety has been successfully hybridized with various other heterocyclic rings, such as pyrazole, quinoxaline, and benzimidazole. tandfonline.comsemanticscholar.orgresearchgate.net These hybrid molecules are synthesized through multi-step reaction sequences that involve the formation of the individual heterocyclic components followed by their coupling. For instance, a 1,3,4-oxadiazole derivative bearing a reactive functional group can be coupled with another heterocyclic molecule containing a complementary functional group. researcher.life

The table below outlines some examples of heterocyclic ring fusion and hybridization strategies.

| Strategy | Starting Material Example | Fused/Hybrid Heterocycle |

| Ring Fusion | 2-Amino-5-aryl-1,3,4-oxadiazole | semanticscholar.orgnih.govjyoungpharm.orgTriazolo[3,4-b] semanticscholar.orgjyoungpharm.orgwjarr.comoxadiazole |

| Hybridization | 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole | Pyrazole-1,3,4-oxadiazole hybrid |

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. In the context of 1,3,4-oxadiazole synthesis, this has led to the exploration of advanced strategies and green chemistry approaches that minimize waste, reduce reaction times, and avoid the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. jyoungpharm.orgwjarr.com The synthesis of 1,3,4-oxadiazoles via the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones can be significantly expedited under microwave conditions, often leading to higher yields and cleaner reaction profiles compared to conventional heating. semanticscholar.orgnih.gov Solvent-free microwave-assisted synthesis has also been reported, further enhancing the green credentials of this approach. nih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound-assisted synthesis of 1,3,4-oxadiazoles has been demonstrated, providing an energy-efficient alternative to traditional methods. nih.govsemanticscholar.orguomustansiriyah.edu.iq

Solvent-Free and Catalyst-Free Reactions:

Conducting reactions in the absence of solvents is a key principle of green chemistry. Solvent-free synthesis of 1,3,4-oxadiazoles has been achieved through grinding techniques, where the reactants are simply ground together in a mortar and pestle, sometimes with a catalytic amount of a solid reagent like iodine. tandfonline.com These methods are not only environmentally friendly but also offer simplicity and cost-effectiveness.

Green Catalysts:

The use of reusable and non-toxic catalysts is another important aspect of green chemistry. Researchers have explored the use of various green catalysts for the synthesis of 1,3,4-oxadiazoles, including solid-supported reagents and biocatalysts, although this area is still developing. nih.gov

The following table summarizes some of the advanced and green synthetic strategies for 1,3,4-oxadiazole derivatives.

| Strategy | Key Features | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, often solvent-free | Reduced reaction times, higher yields, cleaner reactions |

| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances reactivity | Energy efficiency, improved yields |

| Solvent-Free Synthesis (Grinding) | No solvent used, mechanical activation | Environmentally friendly, simple, cost-effective |

| Green Catalysis | Use of reusable and non-toxic catalysts | Reduced waste, improved sustainability |

Spectroscopic and Structural Elucidation Techniques for 2,5 Bis 4 Hydroxyphenyl 1,3,4 Oxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,3,4-oxadiazole (B1194373) derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular framework. nih.gov

In the ¹H NMR spectrum of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole and its derivatives, the protons on the aromatic rings typically appear as distinct multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. wjpmr.com The specific chemical shifts and coupling patterns are dictated by the substitution on the phenyl rings. For the parent compound, the para-substitution pattern of the two equivalent hydroxyphenyl groups results in a characteristic AA'BB' system, which often appears as a pair of doublets.

The protons ortho to the oxadiazole ring are generally shifted further downfield compared to those ortho to the hydroxyl group due to the electron-withdrawing nature of the heterocyclic ring. For instance, in various 2,5-disubstituted-1,3,4-oxadiazoles, aromatic protons adjacent to the oxadiazole ring have been observed at approximately δ 7.9-8.0 ppm, while those adjacent to the alkoxy-substituted positions (structurally similar to a hydroxyl group) appear around δ 6.9-7.0 ppm. nanobioletters.com The proton of the hydroxyl group (-OH) itself is expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Ar-H (ortho to oxadiazole) | 7.93 - 7.98 | d | 8.8 | nanobioletters.com |

| Ar-H (ortho to -OR group) | 6.96 - 6.98 | d | 8.8 | nanobioletters.com |

| Ar-H (general) | 7.51 - 7.97 | m | - | nih.gov |

| -OH | Variable | br s | - | N/A |

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The carbons of the 1,3,4-oxadiazole ring are highly characteristic and appear significantly downfield, typically in the range of δ 160-167 ppm, due to their deshielded environment. nanobioletters.com The narrow chemical shift difference between the C2 and C5 carbons of the oxadiazole ring is a notable feature for symmetrically substituted derivatives. researchgate.net

The aromatic carbons exhibit signals in the typical range of δ 114-162 ppm. The carbon atom attached to the hydroxyl group (C-OH) is observed at the lower end of this range, often around δ 161 ppm, while the carbon attached to the oxadiazole ring appears around δ 116 ppm. nanobioletters.com The remaining aromatic carbons can be assigned based on their expected chemical shifts and comparison with data from similar structures. nih.govnanobioletters.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| C2/C5 (Oxadiazole Ring) | 164.5 - 166.5 | nanobioletters.com |

| C-OH (Aromatic) | ~161.7 | nanobioletters.com |

| C-Oxadiazole (Aromatic) | ~116.4 | nanobioletters.com |

| CH (Aromatic) | 114.8 - 129.6 | nanobioletters.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) typically show a prominent protonated molecular ion peak [M+H]⁺, which corresponds to the molecular weight of the compound plus the mass of a proton. nanobioletters.comnih.gov High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the molecular formula. mdpi.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Studies on 2,5-disubstituted-1,3,4-oxadiazoles have shown that fragmentation often involves the cleavage of the bonds connecting the phenyl rings to the central oxadiazole ring. core.ac.uk The stability of the 1,3,4-oxadiazole ring itself can lead to characteristic fragment ions. The fragmentation pathways can be complex and may involve rearrangements, but key fragments often correspond to the substituted phenyl cations and fragments of the heterocyclic core. core.ac.ukscielo.br For example, the fragmentation of protonated 2,5-disubstituted oxadiazoles (B1248032) can involve the loss of molecules like HNC₂O, depending on which nitrogen atom is protonated. capes.gov.br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl groups. The C=N stretching vibration of the oxadiazole ring typically appears in the range of 1610-1630 cm⁻¹. nanobioletters.com Aromatic C=C stretching vibrations are observed around 1500-1620 cm⁻¹. The C-O-C stretching vibration within the oxadiazole ring and the C-O stretching of the phenol (B47542) group contribute to absorptions in the fingerprint region, typically between 1020 and 1250 cm⁻¹. nanobioletters.com Aromatic C-H stretching can also be seen around 2900-3100 cm⁻¹. nanobioletters.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| Phenolic O-H | Stretching, broad | 3200 - 3600 | General |

| Aromatic C-H | Stretching | 2900 - 3100 | nanobioletters.com |

| Oxadiazole C=N | Stretching | 1610 - 1630 | nanobioletters.com |

| Aromatic C=C | Stretching | 1500 - 1620 | nanobioletters.com |

| Phenolic C-O | Stretching | 1200 - 1250 | General |

| Oxadiazole C-O-C | Stretching | 1020 - 1090 | nanobioletters.com |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For derivatives of 2,5-diaryl-1,3,4-oxadiazole, this technique has confirmed the planarity of the central 1,3,4-oxadiazole ring. nih.gov

In a closely related structure, 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole, the oxadiazole ring was found to be essentially planar. The two phenyl rings are slightly inclined with respect to the central heterocyclic ring, with dihedral angles of approximately 8° and 11°. nih.gov This near-coplanar arrangement allows for electronic conjugation across the molecule. researchgate.net The analysis also reveals details about the crystal packing, which in many oxadiazole derivatives is stabilized by weak intermolecular interactions such as C-H···π interactions. nih.gov For this compound, strong intermolecular hydrogen bonding involving the phenolic -OH groups would be expected to play a significant role in the crystal lattice.

Structure Activity Relationship Sar and Mechanism of Action Elucidation

Impact of Substituents on Biological Efficacy of 2,5-Disubstituted 1,3,4-Oxadiazoles

The biological profile of 2,5-disubstituted 1,3,4-oxadiazoles can be significantly modulated by altering the nature and position of substituents on the aryl rings. SAR studies have revealed that specific functional groups can enhance or diminish activity by influencing factors like electronic properties, lipophilicity, and steric interactions with the target protein.

For anticancer activity , the substitution pattern on both phenyl rings is critical. SAR analyses indicate that for activity against leukemia cell lines, the phenyl ring attached to the oxadiazole core should ideally be substituted with hydrogen, p-methoxy, or 3,4,5-trimethoxy groups. bohrium.com The 3,4,5-trimethoxy substitution has been identified as particularly effective. bohrium.com

In the context of antimicrobial effects , the presence of electron-withdrawing groups is beneficial. Studies have shown that incorporating electronegative groups such as chloro (Cl) or nitro (NO₂) on the phenyl rings can enhance the antimicrobial properties of the compound. nih.gov Specifically, derivatives featuring a 3,5-dinitrophenyl or 3,5-dinitrobenzyl-mercapto group have demonstrated significant activity. researchgate.net

For anti-inflammatory and analgesic activity , halogen substituents have been found to be effective. Derivatives with halogens attached to the 5-position of the oxadiazole's aryl ring showed the most potent analgesic effects. nih.gov Furthermore, the presence of a methylsulfonyl moiety on the aryl ring leads to more selective inhibition of the COX-2 enzyme, a key target in inflammation. ijpsnonline.com An o-phenol substitution at the 2-position of the oxadiazole ring has also been linked to better in vivo anti-inflammatory activity. plos.orgresearchgate.net

Quantitative structure-activity relationship (QSAR) studies on the insecticidal activity of these compounds have shown a dependency on lipophilicity, molecular total energy (Et) or the energy of the lowest unoccupied molecular orbital (ELUMO), and the molecular length. researchgate.net

Table 1: Influence of Substituents on the Biological Activity of 2,5-Disubstituted 1,3,4-Oxadiazoles

Biological Activity Favorable Substituents/Features Reference Anticancer Hydrogen, p-methoxy, or 3,4,5-trimethoxy groups on phenyl rings [ bohrium.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjnf9ZE9G3s7l-2FOY1DkeHCOHXIpmWz1dF83mHFhWYvLfpyraOXlhK3LM8SLsqG_cSd1glEVZoRcS0ZGXXLOVdRFIpDekUY43eJ30AzKjwoXVxj8UwiklsKKBVgYgApGZrpUDA6zJvPbq5QfjWIdlsRxvFIO8shErphR6BfAJDnyBPYY-77_vLNgryfbHsQI38oKw1B-vG708ZhPi0tXoGQ%3D%3D)] Antimicrobial Electron-withdrawing groups (e.g., Cl, NO₂) on phenyl rings [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFS8OPmP5OPOHwBTGdAFxio0GZaxT-IYu7FWs5fMvVxzIxkEPrWgQ--IyduUw9mdeYrAUjYf21fuIga23gJ8jpjgtGDW0oJ7N2tzOGcFti4HzJCNnGvEDTcmHOX4WE-aUMurLkYffhcaYQs2us%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGlwJ0KaaktUlDpsZ--vUGMeswkvdOblFldcYV6yeb6-VRaRRG9QS4zWumVyr8Eumryu587MVzcH0ANHXFpMbZNKLVsfABMuzJGn1USE1e4trw3x0cY-0zS5LROe5A7-oPIEHZBoGlNVxNd0gCodrnKIIeNS7VDDg-1YoTO_o7PjSD77JWs56jFJWRoa2kWNAefS6v06RZ_9-4_5m92tTpNqduNCjpnA-UTVhQsFTE)] Anti-inflammatory (COX-2 Selectivity) Methylsulfonyl moieties on aryl rings [ ijpsnonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHebL6JR26RgnHu9Ab_mNsD3PBa96QGTRwwpm279Rti0eZ3dW8K-kqFS1z1PtXtxeiKEFZsQrLDX5tyX7QqYAZSHdzyicMUBHggBrpTnzF_HiXfRQ0tjbgmsz4cYG2PZ0CTZus6Qci5IRoNjMXTXyv0eMyk8QcKMw%3D%3D)] Analgesic Halogen substituents on the aryl ring at the 5-position [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqriUfCprViB41NGHysHln1G_eZbUK91BY2XfSsgEokHsciTy3b6kYpc_moy3MWhnZ3g5MXmp_q258vst0cHczwwNou-jFJ6T9NL2r61txveqW7fdD-_uObC8MDZKQ8W-y1jshlLZqMuSWWFfg)] Insecticidal Dependent on lipophilicity, molecular energy (Et/ELUMO), and molecular length [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEe-07aMNFCRGPosj2xSPHzIe2c4dmv0JPdRv4_wChjOdw-sSwCR985l0eTdqIgU1cBHN4FXEuD7ap88uLcysa2RPTdYFxPeLg45wnKUIVUC96t9AzeTZpHM4vDGt7brqm-5M6VEibcb4Fu2CR5cAS1lMNI2zlDtbhEqZ4uCzKI7GSyGbnfD5oHlfWPfJhUnt-ILN3XPVvfl7wwmu7Buf4C0ibCdGmBGXA%3D)]

Pharmacophore Modeling and Design Strategies

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For 1,3,4-oxadiazole (B1194373) derivatives, this approach has been instrumental in designing potent inhibitors for various targets.

One successful strategy involves using the 1,3,4-oxadiazole ring as a bioisostere for carboxylic acid, ester, or amide groups. This substitution can improve oral bioavailability and reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that contain a free carboxylic acid group. nih.govmdpi.com

For the inhibition of thymidine phosphorylase (TP) , a key enzyme in cancer progression, a 3D-QSAR pharmacophore model named Hypo 2 was developed. nih.govnih.gov This model identified a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), and a ring aromatic (RA) feature as the crucial determinants for inhibitory activity. nih.govnih.gov

In the development of anti-tubulin agents , a five-featured pharmacophore model (AAHHR_1) was established, which guided the virtual screening of compound libraries to identify new potent anticancer candidates. Similarly, for designing inhibitors of the epidermal growth factor receptor (EGFR), another anticancer target, the DHHRR_1 hypothesis was identified as the optimal pharmacophore model for 1,3,4-oxadiazole-chalcone hybrids.

These modeling and design strategies, including the hybridization of the 1,3,4-oxadiazole core with other known pharmacophores, are central to the discovery of novel therapeutic agents with enhanced potency and selectivity. mdpi.com

Molecular Mechanisms Underlying Pharmacological Effects

The diverse pharmacological effects of 2,5-disubstituted 1,3,4-oxadiazoles stem from their ability to interact with and modulate the activity of specific biological macromolecules, thereby interfering with cellular processes.

The 1,3,4-oxadiazole scaffold has been identified as a privileged structure for the inhibition of a wide array of enzymes implicated in various diseases.

Cyclooxygenase (COX): Many 1,3,4-oxadiazole derivatives are potent inhibitors of COX enzymes, which are central to inflammation. mdpi.com Some compounds exhibit high selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is associated with a reduced risk of gastrointestinal side effects. ijpsnonline.comresearchgate.net For instance, certain diaryl-substituted 1,3,4-oxadiazoles show potent and selective COX-2 inhibition with IC₅₀ values in the nanomolar range. researchgate.net

5-Lipoxygenase (5-LOX): In addition to COX, some oxadiazole derivatives also inhibit the 5-LOX enzyme, another key player in the arachidonic acid inflammatory pathway. This dual inhibition of COX and 5-LOX is a valuable strategy for developing anti-inflammatory agents with a broader spectrum of activity and improved safety profiles.

Thymidylate Synthase (TS): TS is a critical enzyme in DNA biosynthesis, making it a prime target for anticancer drugs. Several 1,3,4-oxadiazole derivatives have been developed as TS inhibitors, demonstrating significant antiproliferative activity against cancer cell lines. Hybrids of 1,3,4-oxadiazole and thiazolidinedione, for example, have shown potent TS inhibition with IC₅₀ values in the low micromolar range.

Histone Deacetylase (HDAC): Certain 1,3,4-oxadiazole derivatives, particularly those containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety, are highly potent and selective inhibitors of HDAC6. These compounds act as slow-binding substrate analogs, undergoing an enzyme-catalyzed ring opening to form a long-lived inhibitory complex. This mechanism provides unprecedented selectivity for HDAC6 over other HDAC subtypes.

Thymidine Phosphorylase (TP): TP is an enzyme involved in angiogenesis and tumor growth. nih.gov The 1,3,4-oxadiazole scaffold is recognized as an emerging and important framework for designing potent TP inhibitors for anticancer therapy.

Monoamine Oxidase (MAO): Derivatives of 2,5-disubstituted-1,3,4-oxadiazole have been identified as effective inhibitors of MAO, an enzyme crucial in the metabolism of neurotransmitters. Many of these compounds show significant selectivity for the MAO-B isoform, which is a target for the treatment of Parkinson's disease. plos.org Potent derivatives exhibit IC₅₀ values for MAO-B inhibition in the nanomolar range.

α-Amylase: As inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, 1,3,4-oxadiazole derivatives show promise as potential agents for managing diabetes mellitus. Certain compounds have demonstrated more potent α-amylase inhibitory activity than the standard drug, acarbose.

Table 2: Enzyme Inhibitory Activities of Selected 1,3,4-Oxadiazole Derivatives

Enzyme Target Derivative Class Reported Activity (IC₅₀) Therapeutic Area Reference COX-2 Diaryl-1,3,4-oxadiazoles 0.04 - 0.14 µM Anti-inflammatory 5-LOX Coumarin-oxadiazole hybrids Selective inhibition noted Anti-inflammatory Thymidylate Synthase Thiazolidinedione-oxadiazole hybrids 1.67 - 2.21 µM Anticancer HDAC6 Difluoromethyl-1,3,4-oxadiazoles (DFMOs) Single-digit nM range Anticancer, Neuropathy Thymidine Phosphorylase Various 1,3,4-oxadiazole derivatives Identified as potent inhibitors Anticancer [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-cTYlA88iErL3V9ZUamvdUJ_Yz4TpGIsQMA_oCsxI3i7MwQRPzAw9zckbQOgPFYIXkN-dZ1EKqL2WCoLPseK_qfSwbSpPitrlqC4OqKggiGrcXWk-xHFYeFWPY0DzkIhD7yFf)] MAO-B 2,5-disubstituted-1,3,4-oxadiazoles with urea moiety 0.039 - 0.066 µM Neurodegenerative Disease α-Amylase Various 1,3,4-oxadiazole derivatives 36.5 - 45.2 µg/mL Antidiabetic

Molecular docking studies have provided detailed insights into the binding modes of 1,3,4-oxadiazole derivatives within the active sites of their target enzymes, which can be considered a form of receptor interaction. These interactions are key to their inhibitory activity.

For Thymidine Phosphorylase (TP) inhibitors, docking studies revealed crucial interactions with amino acid residues such as Thr151, Gly152, Ser217, and Lys221 in the enzyme's active site. nih.gov

In the case of COX-2 selective inhibitors, molecular modeling suggests that methylsulfonyl moieties on the aryl rings contribute to the selective binding within the larger active site of COX-2 compared to COX-1. ijpsnonline.com

The mechanism for highly selective HDAC6 inhibitors involves the difluoromethyl-1,3,4-oxadiazole group acting as a zinc-binding group (ZBG). Following an enzyme-catalyzed ring-opening, the resulting species forms a tight, essentially irreversible complex through strong anionic zinc coordination and binding of the difluoromethyl moiety in a specific pocket of the enzyme.

For MAO-B inhibitors, the 1,3,4-oxadiazol-2-amine core is involved in several key interactions within the enzyme's active site. Docking studies help to define and evaluate the specific binding mechanisms responsible for the potent inhibition observed.

Similarly, the binding of α-amylase inhibitors involves crucial interactions with key amino acid residues in the enzyme's active site, leading to their inhibitory effect.

By inhibiting key enzymes, 1,3,4-oxadiazole derivatives interfere with fundamental cellular processes, leading to their observed pharmacological effects.

Inhibition of Angiogenesis and Metastasis: By inhibiting thymidine phosphorylase (TP), 1,3,4-oxadiazole derivatives disrupt the production of 2-deoxy-D-ribose, a molecule with angiogenic activity. nih.gov Since TP overexpression is linked to factors that promote tumor growth, invasion, and metastasis, its inhibition represents a key mechanism for the anticancer effects of these compounds.

Cessation of Cell Growth and Proliferation: The inhibition of thymidylate synthase (TS) by oxadiazole derivatives directly halts the biosynthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. This leads to the cessation of cell growth and proliferation, a critical mechanism for their anticancer activity.

Cell Cycle Arrest: Some 1,3,4-oxadiazole derivatives act as anti-tubulin agents. They disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to an arrest of the cell cycle in the G2-M phase, ultimately inducing an anti-proliferative effect.

Inhibition of Chitin Synthesis: In insects, certain 2,5-disubstituted-1,3,4-oxadiazoles have been shown to inhibit the synthesis of chitin, a crucial component of the insect exoskeleton. This interference with the molting process is the basis for their insect growth regulatory activity. researchgate.net

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme.

Despite the broad investigation of 1,3,4-oxadiazole (B1194373) derivatives in molecular docking studies against various biological targets, specific and detailed docking analyses for 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole are not extensively detailed in the available scientific literature. Research has more commonly focused on derivatives where the hydroxyphenyl groups are substituted or replaced. For instance, studies on closely related molecules, such as 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole, have explored interactions with targets like cyclin-dependent kinase 2 (CDK-2), epidermal growth factor receptor (EGFR) tyrosine kinase, and various microbial enzymes. These studies typically reveal the importance of the oxadiazole ring and its substituents in forming hydrogen bonds and hydrophobic interactions within the active sites of these proteins.

A hypothetical molecular docking study of this compound would likely focus on how the two terminal hydroxyl groups act as hydrogen bond donors and acceptors, while the phenyl rings could engage in π-π stacking or hydrophobic interactions. The central 1,3,4-oxadiazole core itself is a known pharmacophore that can participate in various non-covalent interactions.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study (Note: This table is for illustrative purposes to show typical data obtained from docking simulations, as specific results for this compound are not available in the cited literature.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme X | -8.5 | Amino Acid 1, Amino Acid 2 | Hydrogen Bond with hydroxyl |

| Receptor Y | -7.9 | Amino Acid 3 | π-π Stacking with phenyl ring |

| Enzyme Z | -9.2 | Amino Acid 4, Amino Acid 5 | Hydrogen Bond with oxadiazole N |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are crucial for their effects.

QSAR studies have been performed on various series of 2,5-disubstituted-1,3,4-oxadiazole derivatives to model activities such as antibacterial, antifungal, and anticancer effects. These studies typically use a range of molecular descriptors, including steric, electronic, and thermodynamic parameters, to build a correlative model. For example, parameters like molecular weight, lipophilicity (logP), molar refractivity, and quantum chemical descriptors (e.g., HOMO and LUMO energies) are often employed.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for understanding the stability of a ligand-protein complex, observing conformational changes in the protein upon ligand binding, and calculating binding free energies.

While MD simulations are a common follow-up to molecular docking to validate the stability of predicted binding poses, specific MD simulation studies detailing the behavior of this compound with a biological target are not readily found in the literature. General studies on other 1,3,4-oxadiazole derivatives have utilized MD simulations to confirm that the ligand remains stably bound within the active site of its target enzyme over the course of the simulation, often on the nanosecond timescale. Such a simulation for this compound would involve placing the docked complex in a simulated physiological environment (water, ions) and analyzing the trajectory to assess the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are instrumental in determining a molecule's geometry, vibrational frequencies, and electronic properties, such as frontier molecular orbital (FMO) energies.

DFT studies have been conducted on compounds structurally related to this compound, such as 2,5-diphenyl-1,3,4-oxadiazole (B188118) and 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole. These studies provide a framework for understanding the electronic properties of the target compound.

A DFT analysis of this compound would typically involve geometry optimization to find the most stable conformation. Subsequent calculations would yield important electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. For this molecule, the electron density of the HOMO is expected to be distributed across the electron-rich hydroxyphenyl rings, while the LUMO might be centered more on the electron-deficient 1,3,4-oxadiazole core. The calculated electronic properties can help explain the molecule's reactivity, spectral characteristics, and potential for charge transfer interactions.

Table 2: Representative Electronic Properties from DFT Calculations for a 1,3,4-Oxadiazole Derivative (Note: This table contains representative data for a related compound, 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole, to illustrate typical DFT results.)

| Parameter | Calculated Value |

| HOMO Energy | -6.02 eV |

| LUMO Energy | 1.32 eV |

| HOMO-LUMO Gap | 7.34 eV |

| Dipole Moment | 3.25 Debye |

Applications Beyond Medicinal Chemistry

Role in Materials Science and Polymer Chemistry

The 2,5-diphenyl-1,3,4-oxadiazole (B188118) scaffold is noted for its high thermal and chemical stability, electron-deficient nature, and high photoluminescence quantum yield, making it a desirable component in various materials. researchgate.netrsc.org The presence of reactive hydroxyl groups in 2,5-bis(4-hydroxyphenyl)-1,3,4-oxadiazole provides a key platform for synthesizing more complex functional materials.

The core structure of this compound serves as a foundational mesogen for the synthesis of thermotropic liquid crystals. While the base molecule itself may not exhibit liquid crystalline (mesomorphic) behavior, its rigid, rod-like shape is a crucial prerequisite. The terminal hydroxyl groups are readily functionalized, typically through esterification or etherification, to attach long, flexible alkyl or alkoxy chains. This molecular architecture, combining a rigid core with flexible tails, is a classic design strategy for inducing liquid crystallinity.

The rigid structure and the presence of two divergent hydroxyl groups suggest that this compound could theoretically serve as a ditopic organic linker for the construction of porous materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). chemrxiv.orgmdpi.comrsc.org These frameworks are highly ordered, crystalline materials with extensive porosity, created by linking metal nodes with organic struts.

However, based on a review of available scientific literature, the specific use of this compound as a primary building block in the synthesis of MOFs or COFs is not well-documented. While other derivatives of 1,3,4-oxadiazole (B1194373), particularly those functionalized with carboxylate groups, have been employed as linkers, the application of this specific diphenol derivative in creating porous frameworks remains a largely unexplored area of research. chemrxiv.orgnih.govnih.gov

Agrochemical Applications

The 1,3,4-oxadiazole ring is a prominent scaffold in the development of modern agrochemicals due to its broad spectrum of biological activities. mdpi.comresearchgate.netnih.gov Derivatives have been successfully commercialized as herbicides, insecticides, and fungicides. mdpi.comresearchgate.net

Derivatives of 1,3,4-oxadiazole are well-established as potent herbicides. researchgate.net A notable commercial example is Oxadiazon, which demonstrates the efficacy of this chemical class in weed management. mdpi.comresearchgate.net Research has shown that various modifications of the 2,5-disubstituted 1,3,4-oxadiazole structure can yield compounds with significant herbicidal activity against common weeds. For instance, combining the 1,3,4-oxadiazole moiety with 3,5-dihalophenoxypyridines has produced effective herbicides against species like Echinochloa cruss-galli (barnyard grass), Avena fatua (wild oat), and Sorghum halepense (johnsongrass). mdpi.com Another study on 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles found that certain derivatives displayed excellent herbicidal activity against Amaranthus retroflexus (redroot pigweed) and Digitaria sanguinalis (large crabgrass), with some showing good crop selectivity for maize. nih.gov

Table 1: Examples of Herbicidal Activity in 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Weeds | Reference |

|---|---|---|

| N-(1,3,4-oxadiazole-2-yl)arylformamides | Cyperus difformis, Echinochloa crusgalli, Monochoria vaginalis | google.com |

| 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles | Amaranthus retroflexus, Digitaria sanguinalis | nih.gov |

| 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring | Echinochloa cruss-galli, Avena fatua, Sorgum halepense | beilstein-journals.orgmdpi.com |

The 1,3,4-oxadiazole scaffold is also integral to the development of insecticides. mdpi.comresearchgate.net A structurally similar analog to the subject compound, 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (B1619165) (DCPO), has demonstrated strong activity against house flies and leaf rollers. mdpi.com Other research has shown that various 2,5-disubstituted 1,3,4-oxadiazoles exhibit significant insecticidal activity against pests like the armyworm (Leucania separata). researchgate.net Furthermore, studies on 1,3,4-oxadiazole derivatives grafted on chitosan (B1678972) have shown good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.govresearchgate.net

Table 2: Examples of Insecticidal Activity in 1,3,4-Oxadiazole Derivatives

| Derivative | Target Insect | Activity Metric | Reference |

|---|---|---|---|

| 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO) | House flies, Leaf rollers | Strong activity noted | mdpi.com |

| 2-(p-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | Armyworm (Leucania separata) | LC₅₀ = 70.93 mg/L | researchgate.net |

| Chitosan-grafted 1,3,4-oxadiazoles | Cotton leafworm (Spodoptera littoralis) | Good activity | nih.govresearchgate.net |

A significant body of research highlights the potent fungicidal properties of 1,3,4-oxadiazole derivatives against a wide array of plant-pathogenic fungi. researchgate.netnih.gov These compounds have been shown to be effective in controlling diseases that impact major crops. For example, various synthesized 1,3,4-oxadiazole derivatives have demonstrated significant in vitro inhibitory activity against fungi responsible for maize diseases, such as Rhizoctonia solani, Gibberella zeae (Fusarium graminearum), and Exserohilum turcicum. nih.gov In some cases, the efficacy of these novel compounds exceeded that of commercial fungicides like carbendazim. nih.govmdpi.com The mechanism of action for some of these derivatives is believed to involve the inhibition of key fungal enzymes like succinate (B1194679) dehydrogenase. nih.gov

Table 3: In Vitro Fungicidal Activity of 1,3,4-Oxadiazole Derivatives Against Plant Pathogens

| Pathogen | Host Plant(s) | Derivative Class | Efficacy (EC₅₀ in µg/mL) | Reference |

|---|---|---|---|---|

| Rhizoctonia solani | Maize, Rice, Potato | 1,2,4-Oxadiazoles containing anisic acid | 12.68 | mdpi.com |

| Fusarium graminearum | Maize, Wheat, Barley | 1,2,4-Oxadiazoles containing anisic acid | 29.97 | mdpi.com |

| Exserohilum turcicum | Maize, Sorghum | 2,5-disubstituted-1,3,4-oxadiazoles | 32.25 | nih.gov |

| Botrytis cinerea | Grapes, Strawberries | 1,2,4-Oxadiazoles containing anisic acid | Not specified, but significant activity | mdpi.com |

| Colletotrichum capsica | Chilli Peppers | 1,2,4-Oxadiazoles containing anisic acid | 8.81 | mdpi.com |

Other Industrial Applications

Beyond its role in medicinal chemistry, this compound and its derivatives are gaining prominence in various industrial applications. The inherent thermal stability, coupled with unique optical and electronic properties of the 1,3,4-oxadiazole ring, makes this class of compounds highly valuable in the development of advanced materials. Key application areas include high-performance polymers, optical brighteners, and organic electronics.

High-Performance Polymers

The quest for polymers with exceptional thermal and mechanical properties has led to the incorporation of heterocyclic rings into polymer backbones. The 1,3,4-oxadiazole moiety is particularly noteworthy for imparting high thermal resistance, hydrolytic stability, and a low dielectric constant to aromatic polymers. researchgate.netsemopenalex.org

Polymers synthesized using this compound as a monomer or a structural component often exhibit remarkable characteristics. These polymers are typically amorphous and soluble in a range of organic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), which facilitates their processing into films and coatings. elsevierpure.com The resulting films are often colorless, flexible, and demonstrate good tensile strength. elsevierpure.com

One of the key attributes of polymers containing the 2,5-diphenyl-1,3,4-oxadiazole structure is their high thermal stability. Thermogravimetric analysis (TGA) of such polymers often shows insignificant weight loss at temperatures up to 450°C in both air and nitrogen atmospheres. elsevierpure.com Furthermore, these polymers exhibit high glass transition temperatures (Tg), often exceeding 200°C. elsevierpure.comnih.gov This high thermal stability makes them suitable for applications in demanding environments, such as in the aerospace and electronics industries.

The introduction of the 1,3,4-oxadiazole ring can also enhance the crystallinity of polymers upon thermal treatment, although this may lead to a decrease in solubility. elsevierpure.com The balance between thermal stability, processability, and mechanical strength can be fine-tuned by modifying the polymer structure, for instance, by creating poly(amide-1,3,4-oxadiazole)s. elsevierpure.com

Thermal Properties of Polymers Containing 1,3,4-Oxadiazole Moieties

| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Characteristics |

|---|---|---|---|

| Poly(amide-hydrazide)s | 172-200°C | 270-370°C (cyclodehydration) | Amorphous, soluble, form tough films. |

| Poly(1,3,4-oxadiazole)s (thermally converted) | 205-221°C | >450°C | Enhanced crystallinity, decreased solubility, high thermal stability. elsevierpure.com |

| Poly(amide imides) with oxadiazole units | 199-290°C | 437-510°C | High thermal stability. nih.gov |

Optical Brighteners

Optical brighteners, also known as fluorescent whitening agents, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This blue light emission masks the inherent yellow cast of a material, making it appear whiter and brighter. vyridis.ch

Derivatives of 1,3,4-oxadiazole are utilized as optical brighteners for various materials, including plastics, polymers, and textiles. vyridis.chnih.gov Their effectiveness stems from their fluorescent properties. These compounds can be incorporated into materials in small amounts, typically between 0.01 and 0.2 percent by weight, to achieve a significant and durable whitening effect. google.com Optical brighteners based on oxadiazole derivatives are valued for their excellent heat stability, light fastness, and resistance to migration. google.com

The brilliant bluish cast produced by these compounds is particularly effective in engineering plastics like polyesters, polyamides, and polycarbonates, which are often subjected to high processing temperatures. specialchem.com The compatibility of oxadiazole-based brighteners with a wide range of substrates makes them versatile additives in various industries. specialchem.com

Common Classes of Optical Brighteners and Their Applications

| Chemical Class | Example Compound Structure | Primary Applications |

|---|---|---|

| Thiophenediyl benzoxazole | 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | Engineering plastics (polyesters, polyamides), synthetic leather, adhesives. specialchem.com |

| Stilbene-oxadiazole | Symmetrical derivatives of stilbene (B7821643) and oxadiazole | Polyester and polyamide-6 fabrics. researchgate.net |

| Benzoxazole | 2,2'-(Vinylenedi-p-phenylene)bisbenzoxazole | Plastics, lacquers, paints, inks. vyridis.ch |

Organic Electronics

The field of organic electronics leverages the electronic properties of organic molecules to create devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells, and organic field-effect transistors. The 1,3,4-oxadiazole ring is an electron-deficient system, which makes compounds containing this moiety good candidates for electron-transporting materials in electronic devices. rsc.org

The luminescent properties of oxadiazole derivatives also make them suitable for use as emitters in OLEDs, often emitting light in the blue to violet range of the spectrum. nih.govrsc.org The high thermal stability of these compounds is a significant advantage in electronic applications, contributing to the operational stability and lifetime of the devices. Research has shown that incorporating a thin layer of an oxadiazole derivative, such as 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559) (PBD), between the hole-injecting and hole-transporting layers of an OLED can significantly improve its electroluminescent efficiency. researchgate.net

Role of 1,3,4-Oxadiazole Derivatives in OLEDs

| Function | Mechanism | Example Compound | Benefit |

|---|---|---|---|

| Electron Transport Layer (ETL) | Facilitates the movement of electrons from the cathode to the emissive layer due to the electron-deficient nature of the oxadiazole ring. | 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | Improved charge carrier balance and device efficiency. researchgate.net |

| Hole Blocking Layer (HBL) | Prevents holes from passing the emissive layer, confining them for efficient recombination with electrons. | Derivatives of 2,5-diphenyl-1,3,4-oxadiazole | Enhanced recombination efficiency and higher quantum efficiency. |

| Emitter | Undergoes radiative decay from an excited state to produce light upon electron-hole recombination. | Polymers containing oxadiazole units | Emission of violet-blue light. nih.gov |

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The conventional synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclodehydration of N,N'-diacylhydrazines using harsh reagents like phosphorus oxychloride, or the reaction of hydrazides with aromatic acids. ijpsdronline.comnih.gov While effective, these methods can suffer from drawbacks such as the use of corrosive chemicals and the generation of significant waste. nih.gov Future research is geared towards developing more efficient, safer, and environmentally benign synthetic routes.

Promising novel approaches that warrant further exploration include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.commdpi.com

Ultrasound-Mediated Synthesis: The application of ultrasonic irradiation can enhance chemical transformations by creating high-energy intermediates, providing an eco-friendly process that conserves energy and minimizes waste. mdpi.com

Catalyst-Based Methods: The development of novel catalysts, including heterogeneous catalysts that can be easily recovered and recycled, offers a greener alternative to corrosive reagents. researchgate.net This includes methods like visible-light-driven photocatalysis. researchgate.net

| Methodology | Key Advantages | Research Focus | Reference |

|---|---|---|---|

| Conventional (e.g., POCl₃) | Well-established, versatile | Improving safety and reducing waste | ijpsdronline.com |

| Microwave-Assisted | Rapid reaction times, higher yields, energy efficient | Solvent-free conditions, scalability | mdpi.comresearchgate.net |

| Ultrasound-Mediated | Energy conservation, reduced waste, milder conditions | Application to a wider range of substrates | mdpi.com |

| Catalytic (e.g., Photocatalysis) | Avoids corrosive reagents, potential for recycling, high selectivity | Development of novel, efficient, and inexpensive catalysts | researchgate.netresearchgate.net |

Development of More Potent and Selective Derivatives

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties. nih.govtandfonline.com The parent compound, 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole, offers two reactive hydroxyl groups and two phenyl rings that are prime sites for modification to enhance biological activity and selectivity. Future research should focus on a rational, structure-based drug design approach.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the parent structure is crucial. For instance, studies on other 2,5-diaryl-1,3,4-oxadiazoles have shown that the introduction of electron-releasing groups (e.g., -OH, -OCH₃) can enhance antioxidant activity, while electron-withdrawing groups (e.g., -Cl, -NO₂) may decrease it. nih.gov Similar systematic studies are needed for derivatives of this compound to optimize its activity for specific targets like cancer cells or pathogenic microbes. nih.govnih.gov

Bioisosteric Replacement: The oxadiazole ring itself is often used as a bioisostere for amide or ester groups to improve metabolic stability. nih.gov Further derivatization could involve replacing the phenyl rings with other aromatic or heterocyclic systems to explore new binding interactions with biological targets.

Hybrid Molecules: A promising approach is the creation of hybrid molecules by linking the this compound scaffold with other known pharmacophores. researchgate.net This can lead to compounds with dual mechanisms of action or improved targeting capabilities. For example, linking it to moieties known to inhibit specific enzymes like epidermal growth factor receptor (EGFR) could generate potent and selective anticancer agents. rsc.org

Advanced In Vivo Pharmacological Profiling

While many oxadiazole derivatives have shown promising results in in vitro assays, a significant research gap exists in their comprehensive in vivo evaluation. researchgate.net For derivatives of this compound that demonstrate high potency in initial screenings, a detailed pharmacological workup is the logical next step.

This should involve:

Pharmacokinetic (ADME) Studies: Thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential. A poor pharmacokinetic profile is a common reason for the failure of drug candidates in later stages of development. nih.gov

Efficacy in Disease Models: Promising compounds must be tested in relevant animal models of disease (e.g., cancer xenograft models, infection models, or models of inflammation) to confirm their therapeutic efficacy. nih.gov

Mechanism of Action Studies: Advanced in vivo studies are needed to elucidate the precise mechanism by which these compounds exert their biological effects. This could involve identifying specific molecular targets, such as enzymes or receptors, and understanding their impact on cellular signaling pathways. rsc.orgnih.gov

Toxicology and Safety Pharmacology: A critical component is the assessment of potential toxicity. This includes determining the therapeutic index (the ratio between the toxic dose and the therapeutic dose) and evaluating any off-target effects in comprehensive safety pharmacology studies. researchgate.net

| Stage | Objective | Key Activities | Reference |

|---|---|---|---|

| In Vitro Screening | Identify initial activity and potency | Cell-based assays (e.g., cytotoxicity, antimicrobial) | nih.govnih.gov |

| In Vivo Efficacy | Confirm therapeutic effect in a living system | Testing in animal models of specific diseases | researchgate.netnih.gov |

| Pharmacokinetics (ADME) | Understand the compound's fate in the body | Measure absorption, distribution, metabolism, excretion | nih.gov |

| Toxicology | Assess safety and potential side effects | Acute and chronic toxicity studies, neurotoxicity tests | researchgate.net |

Clinical Translation Potential and Challenges

The ultimate goal of developing therapeutic agents is successful clinical translation. Several oxadiazole-containing drugs, such as Zibotentan (anticancer) and Raltegravir (antiviral), have reached clinical trials or the market, highlighting the therapeutic potential of this scaffold. researchgate.nettandfonline.com However, the path from a promising preclinical candidate to an approved drug is fraught with challenges.

For derivatives of this compound, key considerations include:

Potential Indications: Based on the broad-spectrum activity of oxadiazoles (B1248032), derivatives could be developed for various indications, including oncology, infectious diseases, and inflammatory conditions. tandfonline.comresearchgate.netglobalresearchonline.net

Challenges: Major hurdles include drug resistance, lack of specificity leading to off-target effects, and unfavorable ADME profiles. nih.gov Overcoming these requires rigorous preclinical selection of candidates with optimal properties.

Intellectual Property: Securing patent protection for novel derivatives and their therapeutic uses is crucial for attracting the investment needed for expensive clinical trials.

Regulatory Pathway: Navigating the complex regulatory approval process requires extensive and well-documented data on efficacy, safety, and manufacturing quality.

Sustainable Synthesis and Environmental Considerations

In line with the global shift towards green chemistry, future research must prioritize the development of sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. nih.gov Traditional synthetic methods often rely on hazardous solvents, toxic reagents, and energy-intensive processes, which are environmentally unsustainable. researchgate.net

Future research should focus on the following principles of green chemistry:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound irradiation, which can significantly reduce energy consumption compared to conventional heating. mdpi.comresearchgate.net

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on petrochemicals. nih.gov

Adopting these sustainable practices is not only environmentally responsible but can also lead to more cost-effective and scalable manufacturing processes, which are essential for the commercial viability of any new chemical entity. researchgate.netresearchgate.net

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole, and how can purity be optimized?

- Methodology : A common approach involves cyclization of substituted hydrazides with appropriate carboxylic acid derivatives. For example, refluxing 4-hydroxybenzoic acid hydrazide with 4-hydroxybenzoic acid in phosphoryl chloride (POCl₃) for 12 hours, followed by quenching in ice water and recrystallization from ethanol. Adjust stoichiometry and reaction time to optimize yield (65–81% typical) .

- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or melting point analysis (e.g., m.p. 141–143°C for analogous compounds) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?

- X-ray Crystallography : Single-crystal X-ray diffraction at 100 K reveals planarity of the oxadiazole ring (max deviation <0.002 Å) and dihedral angles (8–12°) between the oxadiazole and aromatic rings. Key interactions include short C–O contacts (2.99 Å) and weak C–H···π bonds, forming 1D chains .

- Validation : Compare geometric parameters (bond lengths/angles) with density functional theory (DFT) calculations to resolve discrepancies .

Q. What spectroscopic techniques are critical for structural confirmation?

- FT-IR : Identify N–O (950–970 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretches.

- NMR : ¹H NMR (DMSO-d₆) shows phenolic –OH peaks at δ 9.8–10.2 ppm and aromatic protons as doublets (J = 8–9 Hz). ¹³C NMR confirms oxadiazole carbons at δ 165–170 ppm .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what frameworks result?

- Coordination Chemistry : The hydroxyl and oxadiazole N atoms act as bidentate ligands. For example, Ag(I) salts form 1D coordination polymers with [Ag(L)]ₙ topology. Characterize via elemental analysis, IR (shift in N–O stretch), and single-crystal studies .

- Applications : Such polymers exhibit luminescence or catalytic properties; test via cyclic voltammetry (redox-active Ag centers) .

Q. What strategies enhance its photophysical properties for optoelectronic applications?

- Push-Pull Design : Incorporate electron-donating (–OH) and withdrawing (–NO₂) groups to tune two-photon absorption (TPA). Synthesize derivatives via Wittig-Horner reactions and measure TPA cross-sections (σ₂) using femtosecond laser Z-scan techniques .

- Quantum Yield : Compare fluorescence lifetimes (τ) in polar vs. nonpolar solvents to assess solvent effects .

Q. How can computational modeling predict its biological activity?

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to simulate binding to cyclooxygenase-2 (COX-2) or acetylcholinesterase. Validate with in vitro assays (IC₅₀ for anti-inflammatory or insecticidal activity) .

- ADMET Prediction : Employ SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for bioavailability .

Q. What methodologies assess its corrosion inhibition efficacy on metals?

- Electrochemical Studies : Perform electrochemical impedance spectroscopy (EIS) in 1 M HCl. A 10⁻³ M solution of the compound typically achieves >90% inhibition efficiency.

- Surface Analysis : Use SEM/EDS to confirm adsorption on carbon steel and XPS to detect N/O binding energies (~399 eV for N1s, ~532 eV for O1s) .

Q. How does thermal stability vary with substituents, and what degradation mechanisms occur?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。